(4-Methyl-2-thienyl)boronic acid tetrahydrate
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Overview
Description
(4-Methyl-2-thienyl)boronic acid tetrahydrate is an organoboron compound with the molecular formula C5H7BO2S·4H2O. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a boronic acid functional group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-2-thienyl)boronic acid tetrahydrate typically involves the borylation of 4-methyl-2-thiophenyl derivatives. One common method is the reaction of 4-methyl-2-thiophenyl halides with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization and recrystallization to obtain the compound in its tetrahydrate form .
Chemical Reactions Analysis
Types of Reactions: (4-Methyl-2-thienyl)boronic acid tetrahydrate primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions due to the electron-rich nature of the sulfur atom.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols/Phenols: Formed from oxidation of the boronic acid group.
Scientific Research Applications
(4-Methyl-2-thienyl)boronic acid tetrahydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methyl-2-thienyl)boronic acid tetrahydrate in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
These steps highlight the compound’s role in facilitating the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
- Thiophene-2-boronic acid
- Thiophene-3-boronic acid
- 2-Thienylboronic acid
Comparison: (4-Methyl-2-thienyl)boronic acid tetrahydrate is unique due to the presence of a methyl group at the 4-position of the thiophene ring, which can influence its reactivity and the steric properties of the resulting products. This makes it particularly useful in specific synthetic applications where such properties are desirable .
Properties
IUPAC Name |
(4-methylthiophen-2-yl)boronic acid;tetrahydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2S.4H2O/c1-4-2-5(6(7)8)9-3-4;;;;/h2-3,7-8H,1H3;4*1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBPXUHBGVRJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CS1)C)(O)O.O.O.O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15BO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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